molecular formula C17H23NOS B3933298 2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylpropanamide

2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylpropanamide

Cat. No. B3933298
M. Wt: 289.4 g/mol
InChI Key: CKSFZMXQPUJPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylpropanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BZTP and belongs to the class of bicyclic compounds. BZTP has shown promising results in various research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of BZTP involves the inhibition of certain enzymes and receptors in the body. BZTP has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, BZTP has been found to bind to certain receptors in the body, leading to a reduction in pain and inflammation.
Biochemical and physiological effects:
BZTP has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, leading to a reduction in inflammation. Additionally, BZTP has been found to reduce pain and improve overall quality of life in animal models.

Advantages and Limitations for Lab Experiments

BZTP has a number of advantages for use in lab experiments. It is a highly specific compound that can be used to target specific enzymes and receptors in the body. Additionally, BZTP has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, the synthesis of BZTP is a complex process that requires expertise in organic chemistry, which may limit its use in certain labs.

Future Directions

There are a number of future directions for research on BZTP. One area of interest is the potential use of BZTP as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of BZTP and its potential side effects. Finally, the development of new synthesis methods for BZTP may allow for wider use of this compound in scientific research.

Scientific Research Applications

BZTP has been studied extensively for its potential use in scientific research. It has been found to have a wide range of applications, including as a potential therapeutic agent for the treatment of various diseases. BZTP has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising compound for further research.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-bicyclo[2.2.1]heptanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-12(20-11-13-5-3-2-4-6-13)17(19)18-16-10-14-7-8-15(16)9-14/h2-6,12,14-16H,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSFZMXQPUJPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2CCC1C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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